[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid is a complex organic compound featuring a pyran ring substituted with cyano, methylsulfanyl, oxo, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of cyanoacetic acid derivatives with appropriate aldehydes or ketones under basic conditions, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to amines or other functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial or anticancer properties .
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Cyanoacetic acid: A simpler compound with a cyano and carboxylic acid group.
Ethyl cyanoacetate: An ester derivative of cyanoacetic acid.
Cyanoacetamide: Contains a cyano and amide group.
Uniqueness: [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
Properties
CAS No. |
114361-51-2 |
---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(5-cyano-4-methylsulfanyl-6-oxo-2-phenylpyran-3-yl)acetic acid |
InChI |
InChI=1S/C15H11NO4S/c1-21-14-10(7-12(17)18)13(9-5-3-2-4-6-9)20-15(19)11(14)8-16/h2-6H,7H2,1H3,(H,17,18) |
InChI Key |
YFGFHEAKZPTGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1CC(=O)O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.